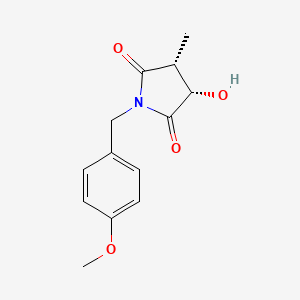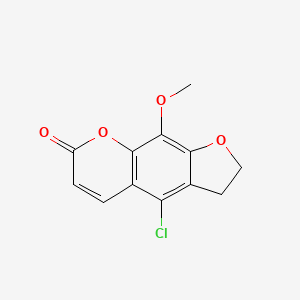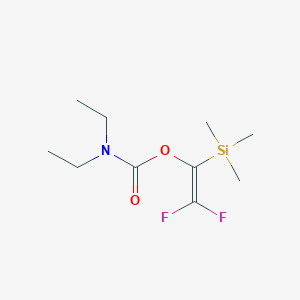![molecular formula C17H14N2 B11862678 2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole CAS No. 141235-71-4](/img/structure/B11862678.png)
2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-tolyl)-4H-pyrazolo[1,5-a]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole consists of an indole ring fused with a pyrazole ring, with a p-tolyl group attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-(1H-indol-3-yl)-1-arylprop-2-en-1-ones with hydrazine derivatives can lead to the formation of pyrazolo[1,5-a]indole derivatives . The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-tolyl)-4H-pyrazolo[1,5-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or pyrazole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles and nucleophiles under appropriate reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole. These derivatives may exhibit different chemical and biological properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, such as cancer and viral infections.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share structural similarities with 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole and exhibit similar biological activities.
Pyrazole derivatives: Compounds like pyrazole-3-carboxylic acid and pyrazole-4-carboxamide also share structural features and biological properties with 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole.
Uniqueness
The uniqueness of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole lies in its fused indole-pyrazole structure, which imparts specific chemical and biological properties. This unique structure allows the compound to interact with different molecular targets and exhibit a wide range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
141235-71-4 |
|---|---|
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-4H-pyrazolo[1,5-a]indole |
InChI |
InChI=1S/C17H14N2/c1-12-6-8-13(9-7-12)16-11-15-10-14-4-2-3-5-17(14)19(15)18-16/h2-9,11H,10H2,1H3 |
InChI-Schlüssel |
YIOAIBYZYFWFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C2)CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]](/img/structure/B11862645.png)
![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)
![N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B11862677.png)
![Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11862682.png)


